molecular formula C16H11Cl3N2S3 B12473291 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12473291
M. Wt: 433.8 g/mol
InChI Key: VUHWUHCEMUBBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C16H12Cl2N2S3. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the death of microbial cells or the inhibition of cancer cell growth .

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole can be compared with other similar compounds in the thiadiazole family, such as:

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(3-Chlorobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C16H11Cl3N2S3

Molecular Weight

433.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H11Cl3N2S3/c17-12-4-1-10(2-5-12)8-22-15-20-21-16(24-15)23-9-11-3-6-13(18)14(19)7-11/h1-7H,8-9H2

InChI Key

VUHWUHCEMUBBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.